N-Cinnamoyldopamine
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Overview
Description
N-Cinnamoyldopamine is a naturally occurring compound found in various plants, including cocoa (Theobroma cacao). It belongs to a group of phenylpropenic acid amides and has a molecular formula of C17H17NO3. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cinnamoyldopamine can be synthesized through the reaction of dopamine with cinnamic acid derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Cinnamoyldopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Industry: The compound’s antioxidant properties make it useful in preserving food and cosmetic products.
Mechanism of Action
N-Cinnamoyldopamine exerts its effects primarily through interaction with beta-2 adrenoceptors, leading to an increase in cAMP levels. This signaling pathway is involved in various physiological processes, including cardiac stimulation, bronchodilation, and thermogenesis . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
N-Cinnamoyldopamine is part of a group of phenylpropenic acid amides, which include:
- N-Coumaroyldopamine
- N-Caffeoyldopamine
- N-Feruloyldopamine
- N-Sinapoyldopamine
Uniqueness: Among these compounds, this compound is unique due to its specific structural features and biological activities. While all these compounds can increase cAMP levels, N-Coumaroyldopamine and N-Caffeoyldopamine have been found to be more potent in this regard .
Properties
CAS No. |
103188-45-0 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)10-11-18-17(21)9-7-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ |
InChI Key |
OICMBMJTQCLGNP-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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